molecular formula C16H23NO2 B6615577 ethyl 1-(1-phenylethyl)piperidine-3-carboxylate CAS No. 1385954-35-7

ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

Cat. No. B6615577
CAS RN: 1385954-35-7
M. Wt: 261.36 g/mol
InChI Key: QCCUAYRESFXNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate (EPC) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a chiral compound, meaning that it has two non-superimposable mirror images, or enantiomers, which can be used to study the effects of stereoselectivity in biochemical reactions. EPC has been studied for its biochemical and physiological effects, as well as its potential applications in both research and laboratory experiments. In

Scientific Research Applications

Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has been studied for its potential applications in scientific research. It has been used in studies of the effects of stereoselectivity on biochemical reactions, as well as in studies of enzyme-catalyzed reactions. It has also been used as a model compound for studying the interactions between small molecules and proteins.

Mechanism of Action

Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has been studied for its mechanism of action. It is thought to interact with proteins through hydrogen bonding and hydrophobic interactions. It is also thought to interact with other small molecules, such as amino acids and nucleotides, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has been studied for its biochemical and physiological effects. It has been shown to have an effect on the activity of certain enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to have an effect on the expression of certain genes, including those involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study the effects of stereoselectivity on biochemical reactions. It is also relatively inexpensive, making it a cost-effective option for research. However, it is important to note that ethyl 1-(1-phenylethyl)piperidine-3-carboxylate is not approved for use in humans, so it should only be used in laboratory experiments.

Future Directions

There are a number of potential future directions for the study of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate. It could be used to study the effects of stereoselectivity on other biochemical reactions, such as those involving enzymes or proteins. It could also be used to study the interactions between small molecules and proteins, as well as the effects of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate on gene expression. Additionally, it could be used to study the effects of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate on the activity of other enzymes, such as those involved in metabolism or signal transduction. Finally, it could be used to study the effects of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate on physiological processes, such as the regulation of cell growth and differentiation.

Synthesis Methods

Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate can be synthesized in a few different ways. One method involves the reaction of 1-phenylethanol with ethyl chloroformate, followed by the addition of piperidine. Another method involves the reaction of ethyl piperidine-3-carboxylate with 1-phenylethylamine. In both methods, the reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is purified using column chromatography.

properties

IUPAC Name

ethyl 1-(1-phenylethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-16(18)15-10-7-11-17(12-15)13(2)14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCUAYRESFXNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate

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